Methyl D-4-chlorophenylglycinate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl. It is a derivative of phenylglycine, which is an important amino acid in organic synthesis and medicinal chemistry. The compound is classified under amino acid derivatives and is often utilized in various scientific research fields due to its unique properties and potential applications.
Methyl D-4-chlorophenylglycinate hydrochloride can be synthesized through various organic reactions involving 4-chlorophenylglycine. It is classified as an amino acid derivative and is primarily used in organic synthesis, medicinal chemistry, and biochemical research. The hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory applications.
Methods and Technical Details:
The synthesis of methyl D-4-chlorophenylglycinate hydrochloride typically involves the esterification of D-4-chlorophenylglycine with methanol in the presence of hydrochloric acid. This process can be summarized as follows:
This method allows for the efficient production of the compound with good yields, making it feasible for both laboratory and industrial applications .
Reactions and Technical Details:
Methyl D-4-chlorophenylglycinate hydrochloride can undergo various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or tailor it for specific applications in research .
The mechanism of action of methyl D-4-chlorophenylglycinate hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or influence biochemical pathways through competitive inhibition or allosteric modulation.
Specifically, due to its structural similarity to natural amino acids, it may integrate into metabolic pathways, affecting protein synthesis or enzyme catalysis. The exact molecular targets depend on the specific experimental conditions and biological systems being studied .
Physical Properties:
Chemical Properties:
These properties make methyl D-4-chlorophenylglycinate hydrochloride suitable for various laboratory applications, including synthesis and biological assays .
Methyl D-4-chlorophenylglycinate hydrochloride has several scientific uses across different fields:
Systematic Nomenclature and IdentifiersMethyl D-4-chlorophenylglycinate HCl (CAS: 43189-43-1) is systematically named as methyl (2R)-2-amino-2-(4-chlorophenyl)acetate hydrochloride. Its molecular formula is C₉H₁₁Cl₂NO₂ (236.09 g/mol), distinguishing it from the non-hydrochloride form (C₉H₁₀ClNO₂, 199.63 g/mol) [1] [4] [6]. Key identifiers include:
IKCYUWRONPQMCK-UHFFFAOYSA-N
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl
Table 1: Key Identifiers of Methyl D-4-Chlorophenylglycinate HCl
Property | Value |
---|---|
CAS Number (HCl form) | 43189-43-1 |
Molecular Formula | C₉H₁₁Cl₂NO₂ |
Molecular Weight | 236.09 g/mol |
IUPAC Name | methyl (2R)-2-amino-2-(4-chlorophenyl)acetate hydrochloride |
Synonyms | D-4-Chlorophenylglycine methyl ester HCl; (R)-(-)-4-Chlorophenylglycine methyl ester |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0